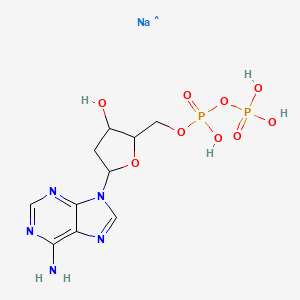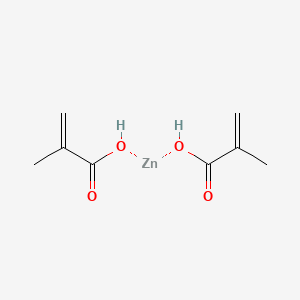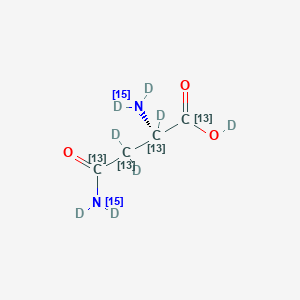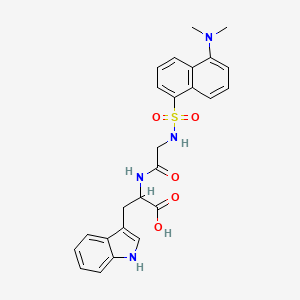
acetic acid;azane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is known for its pungent smell and sour taste, commonly recognized as the main component of vinegar. Azane, on the other hand, refers to a class of compounds consisting of nitrogen and hydrogen atoms, with ammonia (NH₃) being the simplest form. The combination of acetic acid and azane forms a unique compound with significant applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Acetic acid can be synthesized through several methods:
Methanol Carbonylation: This is the most common industrial method, where methanol reacts with carbon monoxide in the presence of a catalyst such as rhodium or iridium to produce acetic acid.
Oxidation of Acetaldehyde: Acetaldehyde is oxidized using oxygen or air in the presence of a metal catalyst like manganese or cobalt acetate.
Fermentation: This biological method involves the fermentation of ethanol by acetic acid bacteria, commonly used in vinegar production.
Industrial Production Methods
The industrial production of acetic acid primarily involves the methanol carbonylation process due to its efficiency and high yield. This process operates under high pressure and temperature conditions, typically around 30-60 atm and 150-200°C, respectively .
化学反应分析
Types of Reactions
Acetic acid undergoes various chemical reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to ethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Esterification: Sulfuric acid (H₂SO₄) as a catalyst with alcohols.
Major Products
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: Ethanol (CH₃CH₂OH).
Esterification: Esters such as ethyl acetate (CH₃COOCH₂CH₃).
科学研究应用
Acetic acid and azane have diverse applications in scientific research:
Chemistry: Acetic acid is used as a solvent and reagent in organic synthesis. Azane compounds, particularly ammonia, are used in the synthesis of various nitrogen-containing compounds.
Biology: Acetic acid is used in DNA extraction and as a preservative. Ammonia is involved in nitrogen metabolism in living organisms.
Medicine: Acetic acid is used in the production of pharmaceuticals, including antibiotics and antiseptics. Ammonia is used in the synthesis of amino acids and other biologically active compounds.
Industry: Acetic acid is used in the production of polymers, textiles, and food additives. .
作用机制
Acetic acid exerts its effects primarily through its acidic nature, which allows it to act as a preservative by lowering the pH and inhibiting microbial growth. In biological systems, acetic acid can penetrate cell membranes and disrupt metabolic processes. Ammonia, as a weak base, can neutralize acids and participate in various biochemical reactions, including the synthesis of amino acids and nucleotides .
相似化合物的比较
Similar Compounds
Formic Acid: Similar to acetic acid but with one less carbon atom. It is more acidic and has different industrial applications.
Propionic Acid: Has one more carbon atom than acetic acid and is used as a preservative and in the production of polymers.
Ammonia: The simplest azane, used extensively in fertilizers and industrial processes.
Uniqueness
Acetic acid is unique due to its versatility and wide range of applications, from household vinegar to industrial solvents and reagents. Azane compounds, particularly ammonia, are unique in their role in nitrogen metabolism and industrial applications .
属性
CAS 编号 |
285977-79-9 |
|---|---|
分子式 |
C2H7NO2 |
分子量 |
80.061 g/mol |
IUPAC 名称 |
acetic acid;azane |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1+1,2+1;1+1 |
InChI 键 |
USFZMSVCRYTOJT-BQCHDQQLSA-N |
手性 SMILES |
[13CH3][13C](=O)O.[15NH3] |
规范 SMILES |
CC(=O)O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)









